Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. It has also been found to have interactions with serotonergic systems, which has implications for its use in various psychiatric and neurological disorders. The compound 5-Hydroxy Propranolol Hydrochloride is a metabolite of propranolol, which has been the subject of research due to its potential pharmacological effects and its role in the metabolism of propranolol.
The molecular structure of 5-Hydroxy Propranolol Hydrochloride has been studied, although detailed analyses are limited in the reviewed papers. [] The compound is a derivative of Propranolol with an added hydroxyl group at the 5 position of the naphthalene ring. Further investigation into its structural features like bond lengths, angles, and spatial conformation would be beneficial for a deeper understanding of its properties and potential applications.
Propranolol's interaction with serotonergic systems has implications for its use in psychiatric conditions. It has been reported to inhibit the behavioral responses of rats to increased 5-HT in the central nervous system, which may be relevant to its beneficial effects reported in the treatment of psychoses, particularly schizophrenia5. The antagonism of 5-HT1A receptor-mediated modulation of adenylate cyclase activity by propranolol isomers also suggests a potential role in modulating mood and anxiety disorders6.
In cardiovascular research, the synthesis of ring-hydroxylated propranolol isomers, including 5-Hydroxy Propranolol, has been explored to understand the effect of hydroxyl position on biological activity. These metabolites exhibit varying degrees of beta blockade and vasodilation, which are important for the therapeutic effects of propranolol in cardiovascular diseases7.
Chronic administration of propranolol has been shown to affect acetylcholinesterase activity and 5-HT levels in the rat brain, which may have implications for neurological conditions where these systems are implicated8.
The selective synthesis of 5'-hydroxypropranolol, a human drug metabolite of propranolol, is of interest in the pharmaceutical industry for evaluating the toxicity and activity of metabolites. An evolved self-sufficient peroxygenase has been engineered for the efficient and selective synthesis of this metabolite, which could facilitate the production of propranolol metabolites for further study9.
The mechanism of action of propranolol involves the blockade of beta-adrenergic receptors, which leads to a decrease in heart rate, myocardial contractility, and blood pressure. Studies have shown that propranolol can also interact with serotonergic neurons. For instance, (-)-propranolol has been found to block the inhibition of serotonergic dorsal raphe cell firing by 5-HT1A selective agonists, indicating a potential interaction with serotonin receptors1. Additionally, propranolol has been shown to antagonize the ganglion stimulant action of 5-hydroxytryptamine (5-HT), which suggests an influence on serotonergic pathways2. The binding of propranolol to 5-HT1D beta receptors may involve the formation of hydrogen bonds, which could explain its affinity for certain serotonin receptor subtypes3. Furthermore, propranolol has been observed to decrease central serotonergic activity, which may contribute to its antihypertensive effects4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6